molecular formula C18H20N2O3S B2942636 2-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethoxy]benzaldehyde CAS No. 2224215-17-0

2-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethoxy]benzaldehyde

Cat. No.: B2942636
CAS No.: 2224215-17-0
M. Wt: 344.43
InChI Key: WXQQBJAFPIFUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethoxy]benzaldehyde” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiazole ring as one of its key components. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many thiazole derivatives have been found to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Properties

IUPAC Name

2-[2-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-12-24-18(19-13)15-7-4-5-9-20(15)17(22)11-23-16-8-3-2-6-14(16)10-21/h2-3,6,8,10,12,15H,4-5,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQQBJAFPIFUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CCCCN2C(=O)COC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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